3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid
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Overview
Description
3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid is an organic compound with a complex structure that includes a dimethylamino group, a nitro group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid typically involves multiple steps One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the addition of the propanoic acid moiety, often through a carboxylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with proteins and enzymes, affecting their function. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenylpropanoic acid: Lacks the dimethylamino group, affecting its interaction with biological targets.
Uniqueness
3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that similar compounds may not possess .
Properties
IUPAC Name |
3-[3-(dimethylamino)-4-nitrophenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-12(2)10-7-8(4-6-11(14)15)3-5-9(10)13(16)17/h3,5,7H,4,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIOKZRAXSYFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)CCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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